

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromopropionate-d3

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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This guide provides a comprehensive overview of a feasible synthetic route for **Ethyl 2-bromopropionate-d3**, a deuterated analog of Ethyl 2-bromopropionate. Given the limited availability of direct synthetic protocols for the deuterated compound, this document outlines a robust two-step synthesis adapted from established methods for the non-deuterated counterpart. The proposed pathway involves the α -bromination of commercially available propionic-d4 acid followed by Fischer esterification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of **Ethyl 2-bromopropionate-d3**. These values are based on typical yields and purities reported for analogous non-deuterated reactions and should be considered as representative targets.

Parameter	2-Bromopropionic-d3 Acid (Intermediate)	Ethyl 2-bromopropionate-d3 (Final Product)
Molecular Formula	C ₃ H ₂ D ₃ BrO ₂	C ₅ H ₆ D ₃ BrO ₂
Molecular Weight	156.01 g/mol	184.06 g/mol
Theoretical Yield	Based on starting propionic-d4 acid	Based on 2-bromopropionic-d3 acid
Expected Yield	75-85%	80-90%
Appearance	Colorless to pale yellow liquid/solid	Colorless liquid
Boiling Point	~118-120 °C / 15 mmHg	~159-161 °C (atmospheric pressure)
Purity (by GC-MS)	≥97%	≥98%
Isotopic Purity	≥98% D	≥98% D

Experimental Protocols

Step 1: Synthesis of 2-Bromopropionic-d3 Acid

This procedure is adapted from the well-known Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.

Materials:

- Propionic-2,2,3,d4 acid (CD₃CD₂CO₂H)
- Red phosphorus (catalytic amount)
- Bromine (Br₂)
- Water (H₂O)
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic-d4 acid and a catalytic amount of red phosphorus.
- Heat the mixture gently to 40-50 °C.
- Slowly add bromine from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
- After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
- Extract the aqueous mixture with diethyl ether.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 2-bromopropionic-d3 acid.
- The crude product can be purified by vacuum distillation.

Step 2: Synthesis of **Ethyl 2-bromopropionate-d3**

This step employs a standard Fischer esterification method.

Materials:

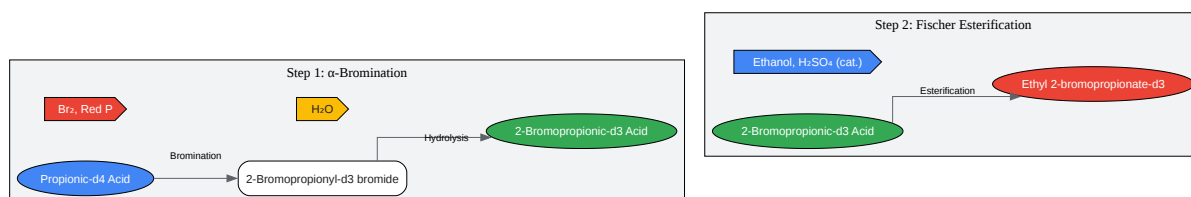
- 2-Bromopropionic-d3 acid
- Anhydrous ethanol ($\text{C}_2\text{H}_5\text{OH}$)

- Concentrated sulfuric acid (H_2SO_4 , catalytic amount)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

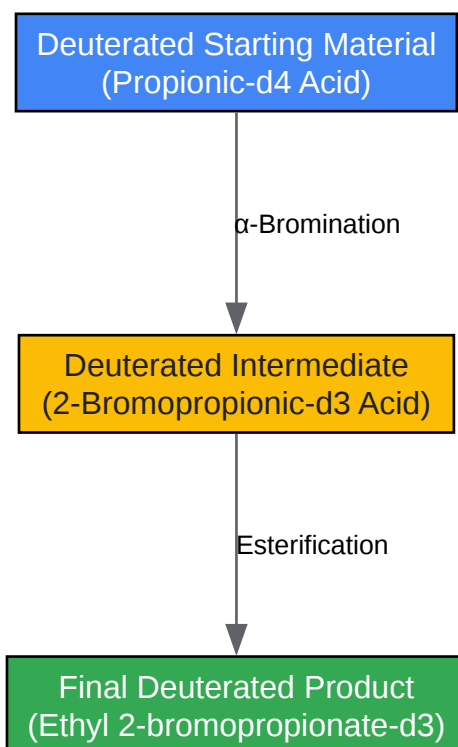
- In a round-bottom flask, dissolve 2-bromopropionic-d3 acid in an excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 2-bromopropionate-d3**.
- Purify the crude product by fractional distillation under reduced pressure to yield the final product.

Visualizations



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Caption: Synthetic workflow for **Ethyl 2-bromopropionate-d3**.



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Caption: Logical progression of the synthesis.

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